![molecular formula C17H11N3O2S B2398245 (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid CAS No. 610758-89-9](/img/structure/B2398245.png)
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid
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Description
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid, also known as BTA-EG6, is a small molecule inhibitor that has been developed for the purpose of targeting the epidermal growth factor receptor (EGFR) pathway. This pathway is known to play a crucial role in the development and progression of various cancers, making it a promising target for cancer therapy.
Scientific Research Applications
Synthesis and Characterization
A study by Mishra et al. (2019) elaborated on the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating their antimicrobial activities against bacterial strains causing infections. This research showcases the compound's potential in developing antimicrobial agents (Mishra et al., 2019).
Applications in Solar Cells
Yang et al. (2016) investigated the influence of electron-acceptors, including benzothiazole derivatives, in dye-sensitized solar cells. The study systematically explored how these compounds affect energy levels, light-harvesting abilities, and cell stability, demonstrating their utility in enhancing the efficiency and durability of solar cells (Yang et al., 2016).
Antiparasitic Properties
Delmas et al. (2002) conducted an in vitro study on benzothiazole derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The research highlighted specific compounds with promising activity against these parasites, underscoring the potential of benzothiazole derivatives in antiparasitic drug development (Delmas et al., 2002).
Fluorescence Probes for Cysteine Detection
Asaithambi et al. (2021) synthesized a novel near-infrared fluorescent probe based on benzothiazole for selective detection of cysteine over other amino acids. This probe's high sensitivity and quick response time make it suitable for cysteine detection in biological samples, including blood serum and living cells (Asaithambi et al., 2021).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in acidic solutions. The study revealed that these inhibitors provide significant protection against corrosion, suggesting their application in the development of new corrosion inhibitors (Hu et al., 2016).
properties
IUPAC Name |
2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-9-11(16-20-14-7-3-4-8-15(14)23-16)10-19-13-6-2-1-5-12(13)17(21)22/h1-8,10,19H,(H,21,22)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESVFFMYVWZLG-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid |
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